molecular formula C22H23N5O2 B2635437 1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea CAS No. 1021082-16-5

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea

Cat. No.: B2635437
CAS No.: 1021082-16-5
M. Wt: 389.459
InChI Key: NCXFTYVMZMWHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibition

  • A study detailed the stereoselective synthesis of an active metabolite of PKI-179, a potent PI3 kinase inhibitor, demonstrating the importance of specific structural features for activity (Zecheng Chen et al., 2010). This research underscores the potential of urea derivatives in targeting specific kinases involved in disease pathways.

Anticancer Activity

  • Novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized and shown to possess potent activity against chronic myeloid leukemia (CML) through the PI3K/AKT signaling pathway, with minimal cellular toxicity (Weiwei Li et al., 2019). This highlights the therapeutic potential of urea derivatives in cancer treatment.

Material Science and Supramolecular Chemistry

  • Urea derivatives have also been explored for their ability to form supramolecular gels and complexes, showcasing their utility in material science for creating novel structures with potential applications in drug delivery and tissue engineering (D. Braga et al., 2013).

Pharmaceutical Synthesis

  • Research into the structure-activity relationships of BIRB 796, a p38alpha MAP kinase inhibitor, provides insights into the design of potent kinase inhibitors for the treatment of autoimmune diseases, highlighting the critical role of urea functionalities (J. Regan et al., 2003).

Properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16-5-7-18(8-6-16)23-22(28)24-19-4-2-3-17(15-19)20-9-10-21(26-25-20)27-11-13-29-14-12-27/h2-10,15H,11-14H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXFTYVMZMWHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.